

# Application Note: Visualizing FDW028-Induced B7-H3 Degradation via Immunofluorescence

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## Compound of Interest

Compound Name: FDW028

Cat. No.: B14983525

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**FDW028** is a potent and highly selective small-molecule inhibitor of Fucosyltransferase 8 (FUT8), a key enzyme responsible for core fucosylation of N-glycans.[1][2][3] In the context of cancer, particularly metastatic colorectal cancer (mCRC), **FDW028** demonstrates significant anti-tumor effects by targeting the immune checkpoint molecule B7-H3 (CD276).[1][2] The mechanism of action involves the inhibition of FUT8, which leads to the defucosylation of B7-H3. This structural change allows the chaperone protein HSPA8 (HSC70) to bind to B7-H3, thereby directing it for degradation through the chaperone-mediated autophagy (CMA) pathway within lysosomes.[2][4][5] **FDW028** has also been shown to suppress the AKT/mTOR signaling pathway.[1]

This protocol provides a detailed method for using immunofluorescence (IF) to visualize a key downstream effect of **FDW028** treatment: the colocalization of B7-H3 with the lysosomal marker LAMP1, which is indicative of its degradation. This assay is critical for confirming the on-target effect of **FDW028** in a cellular context.

## Quantitative Data Summary

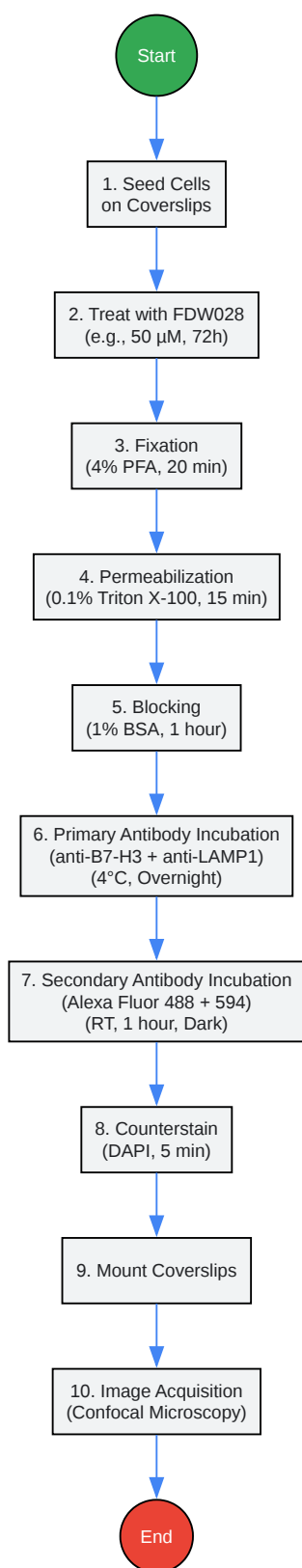
The following table summarizes the effective concentrations of **FDW028** as reported in the literature. These values can be used as a starting point for experimental design.

Cell Line	Assay Type	Concentration / Metric	Treatment Duration	Reference
SW480 (Colon Cancer)	Proliferation	IC50: 5.95 $\mu$ M	72 hours	[3]
HCT-8 (Colon Cancer)	Proliferation	IC50: 23.78 $\mu$ M	72 hours	[3]
SW480 & HCT-8	B7-H3 Degradation	50 $\mu$ M	72 hours	[2][3]
SW480 & HCT-8	Migration Assay	50 $\mu$ M	72 hours	[3]

## FDW028 Signaling Pathway

Caption: **FDW028** inhibits FUT8, leading to B7-H3 defucosylation and degradation.

## Immunofluorescence Experimental Workflow



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Caption: Step-by-step workflow for the immunofluorescence protocol.

# Detailed Immunofluorescence Protocol

This protocol is designed for the indirect immunofluorescence staining of cultured cells treated with **FDW028**.

## I. Materials and Reagents

- Cells: Adherent cancer cell line of interest (e.g., SW480, HCT-8).
- Culture Ware: Glass coverslips (sterilized), 6-well or 24-well tissue culture plates.
- **FDW028** Stock Solution: Prepare a concentrated stock in fresh DMSO (e.g., 10-50 mM).[1]
- Buffers and Solutions:
  - Phosphate-Buffered Saline (PBS), pH 7.4.
  - Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. (Caution: PFA is toxic, handle in a fume hood).[6][7]
  - Permeabilization Buffer: 0.1% Triton X-100 in PBS.[8]
  - Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.[6]
  - Antibody Dilution Buffer: 1% BSA in PBS.
- Antibodies:
  - Primary Antibodies:
    - Rabbit anti-B7-H3/CD276 antibody.
    - Mouse anti-LAMP1 antibody.
  - Secondary Antibodies (highly cross-adsorbed):
    - Goat anti-Rabbit IgG (H+L) conjugated to a fluorophore (e.g., Alexa Fluor 488).
    - Goat anti-Mouse IgG (H+L) conjugated to a different fluorophore (e.g., Alexa Fluor 594).

- Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution (e.g., 1 µg/mL in PBS).[8]
- Mounting Medium: Anti-fade mounting medium.

## II. Experimental Procedure

### A. Cell Seeding and **FDW028** Treatment

- Place sterile glass coverslips into the wells of a multi-well plate.
- Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of fixation.[9]
- Allow cells to adhere and grow overnight in a 37°C, 5% CO<sub>2</sub> incubator.
- Treat the cells with the desired concentration of **FDW028** (e.g., 50 µM) or a vehicle control (DMSO) for the specified duration (e.g., 72 hours).

### B. Immunofluorescence Staining

Perform all incubation steps at room temperature (RT) unless otherwise specified. Protect samples from light after the addition of fluorescent antibodies.

- Washing: Gently aspirate the culture medium. Wash the cells twice with 1X PBS.[10]
- Fixation: Add 4% PFA solution to each well, ensuring coverslips are fully submerged. Incubate for 20 minutes.[6][7]
- Rinsing: Aspirate the PFA and rinse the cells three times with 1X PBS for 5 minutes each.[7]
- Permeabilization: Add Permeabilization Buffer (0.1% Triton X-100 in PBS) and incubate for 15-20 minutes. This step is crucial for allowing antibodies to access intracellular antigens like LAMP1 and internalized B7-H3.[8]
- Blocking: Aspirate the permeabilization buffer and rinse once with PBS. Add Blocking Buffer (1% BSA in PBS) and incubate for 1 hour to minimize non-specific antibody binding.[6]
- Primary Antibody Incubation:

- Dilute the primary antibodies (Rabbit anti-B7-H3 and Mouse anti-LAMP1) to their optimal concentration in the Antibody Dilution Buffer.
- Aspirate the blocking solution and add the diluted primary antibody cocktail to the cells.
- Incubate overnight at 4°C in a humidified chamber for best results.[\[7\]](#)[\[9\]](#)
- Washing: Aspirate the primary antibody solution. Wash the cells thoroughly three times with 1X PBS for 5 minutes each.[\[11\]](#)
- Secondary Antibody Incubation:
  - Dilute the fluorophore-conjugated secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488 and Goat anti-Mouse Alexa Fluor 594) in the Antibody Dilution Buffer.
  - Add the diluted secondary antibody solution to the cells.
  - Incubate for 1-2 hours at room temperature, protected from light.[\[7\]](#)[\[8\]](#)
- Washing: Aspirate the secondary antibody solution. Wash the cells three times with 1X PBS for 5 minutes each in the dark.
- Nuclear Counterstaining: Incubate cells with DAPI solution for 5-10 minutes.[\[8\]](#)
- Final Wash: Wash once with 1X PBS.
- Mounting: Carefully remove the coverslips from the wells using fine-tipped forceps. Invert and mount them onto a clean microscope slide with a drop of anti-fade mounting medium.[\[6\]](#)
- Sealing: Seal the edges of the coverslip with nail polish to prevent drying. Allow it to dry completely. Store slides flat at 4°C, protected from light.

### III. Image Acquisition and Analysis

- Imaging: Examine the slides using a fluorescence or confocal microscope. Acquire images using appropriate filter sets for DAPI (blue), Alexa Fluor 488 (green), and Alexa Fluor 594 (red).

- Analysis: Assess the subcellular localization of B7-H3 (green) and LAMP1 (red). In **FDW028**-treated cells, an increase in yellow puncta (overlap of green and red signals) in merged images suggests colocalization within lysosomes. For quantitative analysis, use image analysis software to calculate a colocalization coefficient, such as Pearson's R value, as described in the literature.<sup>[2]</sup>

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